Lipophilicity (iLOGP) and Predicted Blood-Brain Barrier Permeability: 5-Phenylhexanoic Acid vs. Unsubstituted Hexanoic Acid
5-Phenylhexanoic acid exhibits a predicted iLOGP value of 2.02, indicating moderate lipophilicity and a high likelihood of permeating the blood-brain barrier, as derived from in silico ADME predictions . In contrast, the unsubstituted aliphatic analog, hexanoic acid, has a significantly lower predicted log P (approximately 1.92 experimentally, or lower in some computational models) and is not generally considered a BBB-permeable scaffold [1]. This differential lipophilicity, arising from the introduction of the phenyl ring, directly impacts the compound's utility in designing CNS-active agents or metabolic probes where membrane partitioning is a critical parameter.
| Evidence Dimension | Predicted Lipophilicity (iLOGP) and Blood-Brain Barrier Permeability |
|---|---|
| Target Compound Data | iLOGP = 2.02; Predicted BBB permeant: Yes |
| Comparator Or Baseline | Hexanoic Acid: Experimental log P ~1.92; Predicted BBB permeant: No |
| Quantified Difference | iLOGP difference ≈ 0.1 units (in silico); qualitative difference in BBB permeability prediction. |
| Conditions | In silico ADME prediction using SwissADME or similar computational models. |
Why This Matters
For CNS drug discovery programs, selecting a scaffold with a predicted BBB permeability advantage is crucial; 5-phenylhexanoic acid offers a measurable increase in lipophilicity over its aliphatic counterpart, making it a preferred starting point for CNS-targeted probe design.
- [1] PubChem. Hexanoic Acid – Chemical and Physical Properties. CID 8892. View Source
